molecular formula C9H15NO2 B14810381 methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate

methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate

Cat. No.: B14810381
M. Wt: 169.22 g/mol
InChI Key: FQSPQHRWQMGKNA-YUMQZZPRSA-N
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Description

Methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of a prop-2-enyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (2S,5R)-5-prop-2-enylpyrrolidine-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8-/m0/s1

InChI Key

FQSPQHRWQMGKNA-YUMQZZPRSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](N1)CC=C

Canonical SMILES

COC(=O)C1CCC(N1)CC=C

Origin of Product

United States

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